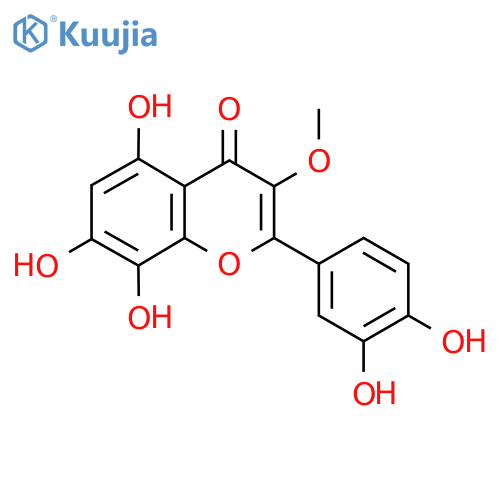Cas no 86749-51-1 (Gossypetin 3-methyl ether)

Gossypetin 3-methyl ether structure
商品名:Gossypetin 3-methyl ether
Gossypetin 3-methyl ether 化学的及び物理的性質
名前と識別子
-
- Gossypetin 3-methylether
- Gossypetin 3-methyl ether
- NSC618929
- LMPK12113232
- NCI60_005665
- 2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxy-chromen-4-one
- 2-(3,4-Dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxy-4H-chromen-4-one
- 2-(3,4-Dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxy-4H-1-benzopyran-4-one (ACI)
- NSC 618929
- AKOS040734199
- 86749-51-1
- UNII-HR3R23F5MD
- 2-(3,4-Dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxy-4H-1-benzopyran-4-one
- CHEMBL1986223
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxy-
- HR3R23F5MD
- CHEBI:193206
- 2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxychromen-4-one
- NSC-618929
- 3',4',5,7,8-Pentahydroxy 3-methoxyflavone
-
- インチ: 1S/C16H12O8/c1-23-16-13(22)11-9(19)5-10(20)12(21)15(11)24-14(16)6-2-3-7(17)8(18)4-6/h2-5,17-21H,1H3
- InChIKey: WLHKPDQFOBROCS-UHFFFAOYSA-N
- ほほえんだ: O1C(C2C=CC(=C(C=2)O)O)=C(C(C2C(=CC(=C(C1=2)O)O)O)=O)OC
計算された属性
- せいみつぶんしりょう: 332.05321734g/mol
- どういたいしつりょう: 332.05321734g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 532
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 137
- 疎水性パラメータ計算基準値(XlogP): 2.1
Gossypetin 3-methyl ether 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| PhytoLab | 82554-500mg |
Gossypetin 3-methylether |
86749-51-1 | ≥ 90.0 % | 500mg |
€9280 | 2023-10-25 | |
| PhytoLab | 82554-250mg |
Gossypetin 3-methylether |
86749-51-1 | ≥ 90.0 % | 250mg |
€4930 | 2023-10-25 | |
| PhytoLab | 82554-1000mg |
Gossypetin 3-methylether |
86749-51-1 | ≥ 90.0 % | 1000mg |
€17400 | 2023-10-25 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82554-10MG |
Gossypetin 3-methyl ether |
86749-51-1 | 10mg |
¥4856.86 | 2025-01-16 | ||
| PhytoLab | 82554-50mg |
Gossypetin 3-methylether |
86749-51-1 | ≥ 90.0 % | 50mg |
€1044 | 2023-10-25 |
Gossypetin 3-methyl ether 関連文献
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
5. Book reviews
86749-51-1 (Gossypetin 3-methyl ether) 関連製品
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
